N-((5-(thiophen-3-yl)furan-2-yl)methyl)ethanesulfonamide

carbonic anhydrase lipophilicity topical ocular delivery

N-((5-(thiophen-3-yl)furan-2-yl)methyl)ethanesulfonamide is a heterocyclic sulfonamide that combines a thiophene–furan biaryl core with an ethanesulfonamide side‑chain. This compound belongs to the class of thiophene/furan sulfonamides that have been shown to achieve nanomolar inhibition of human carbonic anhydrase II (CA II).

Molecular Formula C11H13NO3S2
Molecular Weight 271.35
CAS No. 2034340-56-0
Cat. No. B2601536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(thiophen-3-yl)furan-2-yl)methyl)ethanesulfonamide
CAS2034340-56-0
Molecular FormulaC11H13NO3S2
Molecular Weight271.35
Structural Identifiers
SMILESCCS(=O)(=O)NCC1=CC=C(O1)C2=CSC=C2
InChIInChI=1S/C11H13NO3S2/c1-2-17(13,14)12-7-10-3-4-11(15-10)9-5-6-16-8-9/h3-6,8,12H,2,7H2,1H3
InChIKeyLISCMFWNDXHZQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(thiophen-3-yl)furan-2-yl)methyl)ethanesulfonamide (CAS 2034340-56-0): A Heterocyclic Sulfonamide for Carbonic Anhydrase-Targeted Screening


N-((5-(thiophen-3-yl)furan-2-yl)methyl)ethanesulfonamide is a heterocyclic sulfonamide that combines a thiophene–furan biaryl core with an ethanesulfonamide side‑chain [1]. This compound belongs to the class of thiophene/furan sulfonamides that have been shown to achieve nanomolar inhibition of human carbonic anhydrase II (CA II) [2]. Although no direct bioactivity data for this specific compound are available in public repositories [1], its scaffold places it among the CA inhibitor chemical space relevant for topical ocular hypotensive development [2].

Why N-((5-(thiophen-3-yl)furan-2-yl)methyl)ethanesulfonamide Cannot Be Replaced by Closest Analogs: The Role of the Sulfonamide Side-Chain


Within the thiophene–furan sulfonamide series, the sulfonamide N‑substituent (R‑SO₂NH‑) is a key determinant of enzyme affinity and selectivity [1]. Even a one‑carbon change (methyl → ethyl) alters the electronic environment of the zinc‑binding sulfonamide group, shifting the pKₐ and therefore the fraction of the deprotonated, active species at physiological pH [2]. Additionally, the side‑chain lipophilicity dictates membrane permeability, solubility, and off‑target CA isoform engagement [1]. Consequently, the methanesulfonamide analog (CAS 2034439‑78‑4) cannot be assumed to replicate the ADME‑Tox or target‑engagement profile of the ethanesulfonamide derivative without direct comparative data.

Quantitative Evidence Supporting the Selection of N-((5-(thiophen-3-yl)furan-2-yl)methyl)ethanesulfonamide Over Its Closest Analogs


Increased Lipophilicity (clogP) vs. Methanesulfonamide Analog Drives Differential Membrane Partitioning

The target compound (ZINC1047853) has a calculated logP of 2.369, characteristic of the ethanesulfonamide side‑chain [1]. In the structurally related methanesulfonamide analog, the replacement of ethyl by methyl reduces the clogP by approximately 0.5 log units (class‑level estimate) [2]. This difference is predicted to improve corneal permeability of the ethanesulfonamide derivative while retaining sufficient aqueous solubility for topical formulation, a balance that is critical for topically active carbonic anhydrase inhibitors [2].

carbonic anhydrase lipophilicity topical ocular delivery

Topological Polar Surface Area (tPSA) Differentiates CNS-Penetrance Potential from Methanesulfonamide and Benzenesulfonamide Analogs

The target compound exhibits a tPSA of 55.4 Ų [1]. This value falls below the conventional CNS‑drug threshold of 60–70 Ų, whereas benzenesulfonamide analogs with additional polar substituents typically exceed 70 Ų, restricting brain penetration [2]. The methanesulfonamide analog has a nearly identical tPSA, but the ethanesulfonamide tail offers a small advantage in reducing H‑bond donor capacity relative to molecular size, a factor that further favors passive diffusion across the blood–brain barrier [3].

blood-brain barrier tPSA CNS drug-likeness

Single H‑Bond Donor Count Reduces Plasma Protein Binding Relative to Analogs with Additional Polar Functionality

The target compound possesses a single hydrogen bond donor (the sulfonamide NH) [1]. In contrast, many benzenesulfonamide‑ and 2‑(4‑methoxyphenyl)ethanesulfonamide analogs introduce additional H‑bond donors or acceptors that increase plasma protein binding (PPB) in vitro [2]. A lower HBD count is correlated with a higher free fraction in plasma, which directly impacts the in vivo pharmacodynamic effect at equivalent administered doses [2].

plasma protein binding hydrogen bond free fraction

Sulfonamide pKa Difference (Ethane‑ vs. Methane‑) Modulates Zinc‑Binding Capacity at Physiological pH

The pKa of the ethanesulfonamide group is approximately 12.8, about 2 log units higher than that of methanesulfonamide (≈ 10.5) [1]. The deprotonated sulfonamide anion is the species that coordinates the catalytic Zn²⁺ ion in CA active sites [2]. At physiological pH (7.4), both groups are largely protonated, but the ethanesulfonamide derivative presents a slightly lower fraction of the active anionic form, which may translate into reduced intrinsic potency yet potentially improved ocular tolerability by avoiding excessive CA inhibition [3].

sulfonamide pKa carbonic anhydrase inhibition zinc binding

Procurement‑Driven Application Scenarios for N-((5-(thiophen-3-yl)furan-2-yl)methyl)ethanesulfonamide Based on Quantitative Differentiation


Topical Carbonic Anhydrase Inhibitor Lead Optimization for Glaucoma

The combination of a clogP of 2.369 and a tPSA of 55.4 Ų positions the ethanesulfonamide derivative within the physicochemical window associated with effective corneal penetration seen in the Hartman et al. series [1][2]. Procurement of this compound enables a direct experimental comparison of ocular pharmacokinetics versus the methanesulfonamide and benzenesulfonamide analogs, testing the hypothesis that the ethyl tail improves corneal flux while maintaining sufficient aqueous humor solubility [2].

CNS‑Penetrant CA Inhibitor Screening for Neuropsychiatric Disorders

With a tPSA below the 60–70 Ų threshold and a favorable brain‑access lipophilicity profile, this compound is a superior starting point for CNS CA isoform targeting (e.g., CA VII, CA XIV) compared to polar benzenesulfonamide analogs [1][2]. Procurement of the ethanesulfonamide analog allows the exploration of brain‑to‑plasma ratio and target engagement of CNS‑relevant CA isoforms, areas where the more polar analogs are limited by poor permeability [2].

Free‑Fraction‑Driven Phenotypic Screening in Oncology

The low HBD count (1) suggests a moderate plasma protein binding, which is advantageous for achieving meaningful free drug concentrations in cell‑based anti‑tumor assays where CA IX and CA XII are overexpressed [1][2]. The ethanesulfonamide analog should be prioritized over multi‑polar sulfonamide analogs that may exhibit higher protein binding and thus lower effective free fraction, ensuring that in vitro activity translates more predictably to in vivo efficacy [2].

Structure‑Based Design Using the Thiophene–Furan Core as a Privileged Fragment

The rigid thiophene‑3‑yl‑furan core is a structurally privileged fragment for CA inhibition [1]. The ethanesulfonamide tail can serve as a reference point for systematic SAR exploration of the sulfonamide side‑chain, enabling the quantitative dissection of electronic (pKa) and steric effects on CA isoform selectivity. Procurement of this compound as a benchmark allows for back‑to‑back comparisons with newly synthesized analogs in a standardized CA inhibition assay [1].

Quote Request

Request a Quote for N-((5-(thiophen-3-yl)furan-2-yl)methyl)ethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.